molecular formula C22H20N4O5 B15152937 N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide

N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide

Cat. No.: B15152937
M. Wt: 420.4 g/mol
InChI Key: MLPFVXAJLKMIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with nitro groups and a phenylethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide typically involves the condensation of a substituted benzoic acid with an amine. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and reduced forms of the original compound .

Scientific Research Applications

N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)benzamide
  • N-(4-bromophenyl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3,5-dinitro-2-(2-phenylethylamino)benzamide

InChI

InChI=1S/C22H20N4O5/c1-15-7-9-17(10-8-15)24-22(27)19-13-18(25(28)29)14-20(26(30)31)21(19)23-12-11-16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3,(H,24,27)

InChI Key

MLPFVXAJLKMIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.